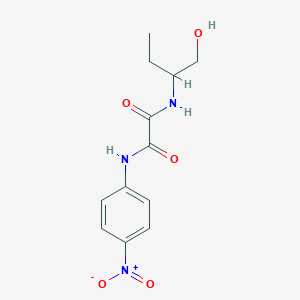
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide: is an organic compound that features both hydroxy and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide typically involves the reaction of oxalyl chloride with 4-nitroaniline to form N2-(4-nitrophenyl)oxalamide. This intermediate is then reacted with 1-hydroxybutan-2-amine under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group in N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide can undergo oxidation to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide.
Reduction: Formation of N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving nitro and hydroxy groups.
Medicine: The compound’s potential pharmacological properties are being explored, particularly its ability to act as an inhibitor for certain enzymes. Its derivatives may have applications in the development of new therapeutic agents.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials due to its reactive functional groups.
Mécanisme D'action
The mechanism by which N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or alter the function of biological molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
N1-(1-hydroxybutan-2-yl)-N2-(4-aminophenyl)oxalamide: This compound is similar but has an amino group instead of a nitro group.
N1-(1-oxobutan-2-yl)-N2-(4-nitrophenyl)oxalamide: This compound has a carbonyl group instead of a hydroxy group.
Uniqueness: N1-(1-hydroxybutan-2-yl)-N2-(4-nitrophenyl)oxalamide is unique due to the presence of both hydroxy and nitro groups, which provide a combination of reactivity and potential biological activity not found in its analogs. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-2-8(7-16)13-11(17)12(18)14-9-3-5-10(6-4-9)15(19)20/h3-6,8,16H,2,7H2,1H3,(H,13,17)(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBBOOPCPJYTDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-5-methoxy-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzamide](/img/structure/B2829004.png)

![(3Z)-5-bromo-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B2829008.png)
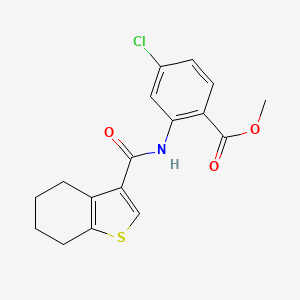
![N'-[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2829014.png)
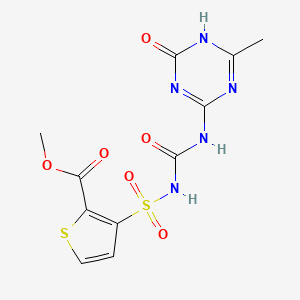
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2829018.png)
![N-[(1E)-(Dimethylamino)methylidene]-2-methyl-5-nitrobenzamide](/img/structure/B2829020.png)
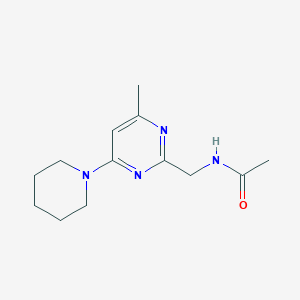
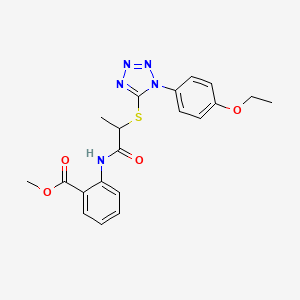

![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2829024.png)

![2,11-dimethyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2829027.png)
